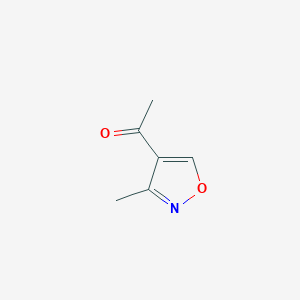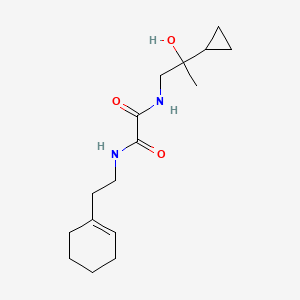![molecular formula C21H24N4O2 B2456680 N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380087-30-7](/img/structure/B2456680.png)
N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune function. In
Mécanisme D'action
CP-690,550 selectively inhibits the N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide family of enzymes, which play a critical role in the signaling pathways that regulate immune function. N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide enzymes are involved in the transmission of signals from cytokine receptors to downstream signaling pathways, which ultimately lead to the activation of immune cells. By inhibiting N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide enzymes, CP-690,550 can reduce the activation of immune cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to reducing inflammation and suppressing immune responses, the compound has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-690,550 is its selectivity for N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide enzymes, which allows for targeted inhibition of immune responses without affecting other cellular processes. However, the compound has been shown to have some limitations in lab experiments, including a relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on CP-690,550. One area of interest is the development of more potent and selective N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide inhibitors that can be used in clinical settings. Another area of interest is the exploration of the compound's potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-690,550 and to identify any potential limitations or adverse effects of the compound.
Méthodes De Synthèse
CP-690,550 is a synthetic compound that was first described in a patent application in 2004. The synthesis method involves several steps, including the reaction of 4-cyanopyridine-2-carboxylic acid with 1,2,3,6-tetrahydro-4-pyridinecarboxaldehyde to form a key intermediate. This intermediate is then reacted with 4-(bromomethyl)phenylacetic acid to yield CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical models of these diseases.
Propriétés
IUPAC Name |
N-[4-[[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16(26)24-20-6-4-17(5-7-20)13-25-10-2-3-19(14-25)15-27-21-11-18(12-22)8-9-23-21/h4-9,11,19H,2-3,10,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSZBSUZHTYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
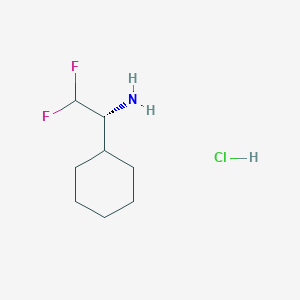
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)
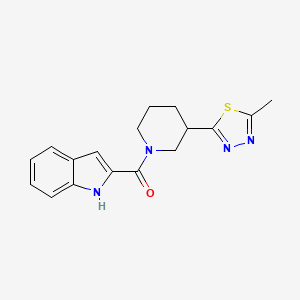
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2456612.png)
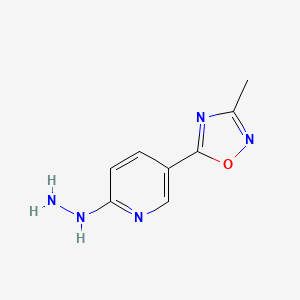
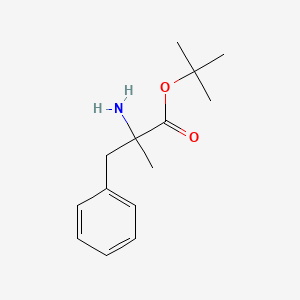
![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)
